molecular formula C7H6FNO3 B1397160 4-Fluoro-2-methyl-6-nitrophenol CAS No. 1588441-30-8

4-Fluoro-2-methyl-6-nitrophenol

Cat. No.: B1397160
CAS No.: 1588441-30-8
M. Wt: 171.13 g/mol
InChI Key: YSSPDRCAPPNOIU-UHFFFAOYSA-N
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Description

Overview of Substituted Phenols in Organic Chemistry

Phenols, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, are a vital class of organic compounds. britannica.com They are more acidic than alcohols and participate in a wide range of chemical reactions. wikipedia.orgucalgary.ca The introduction of additional functional groups onto the aromatic ring, creating substituted phenols, dramatically expands their chemical diversity and utility. wisdomlib.org These substituents can be either electron-donating or electron-withdrawing, and their position relative to the hydroxyl group (ortho, meta, or para) dictates their influence on the molecule's reactivity and acidity. ucalgary.ca For instance, electron-withdrawing groups, such as the nitro group, enhance the acidity of the phenol (B47542) by stabilizing the corresponding phenoxide ion through resonance. fiveable.melibretexts.org Substituted phenols are integral to the synthesis of a vast array of products, including pharmaceuticals, dyes, polymers, and agrochemicals. britannica.comwisdomlib.org

Significance of Fluorine Substitution in Aromatic Compounds

The incorporation of fluorine into aromatic compounds is a powerful strategy in modern chemistry for modulating molecular properties. numberanalytics.com Fluorine, as the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron distribution within the aromatic ring. numberanalytics.com This can lead to changes in a compound's acidity, basicity, and reactivity. tandfonline.com For example, the presence of fluorine can decrease a molecule's reactivity towards electrophilic substitution while potentially increasing its stability against oxidative degradation. numberanalytics.com Furthermore, the substitution of hydrogen with fluorine, which have comparable van der Waals radii, can enhance binding affinity to target proteins without causing significant steric hindrance. tandfonline.com These unique effects have led to the widespread use of fluorinated aromatic compounds in the development of pharmaceuticals, advanced materials like fluoropolymers, and agrochemicals. numberanalytics.comresearchgate.net

Contextualizing 4-Fluoro-2-methyl-6-nitrophenol within Nitrophenol Chemistry

Nitrophenols are a subclass of substituted phenols containing one or more nitro (-NO2) groups. wikipedia.org The nitro group is a strong electron-withdrawing group, which significantly increases the acidity of the phenolic proton compared to phenol itself. fiveable.melibretexts.org This class of compounds serves as important intermediates in various chemical syntheses. For example, p-nitrophenol is a precursor in the production of the analgesic paracetamol and the pesticide parathion. wikipedia.orgwikipedia.org

This compound is a specific example of a polysubstituted phenol. It features a fluorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position, all attached to a phenol ring. cymitquimica.com The combination of these substituents—an electron-withdrawing fluorine atom, an electron-donating methyl group, and a strongly electron-withdrawing nitro group—creates a unique electronic environment on the aromatic ring, influencing its chemical behavior and potential for further functionalization. This specific substitution pattern makes it a subject of interest for researchers exploring the synthesis of complex molecules and novel materials.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₇H₆FNO₃
CAS Number 1588441-30-8 chemsrc.com
Boiling Point 253.6±35.0 °C at 760 mmHg chemsrc.com
Density 1.4±0.1 g/cm³ chemsrc.com
Flash Point 107.2±25.9 °C chemsrc.com

Properties

IUPAC Name

4-fluoro-2-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSPDRCAPPNOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304399
Record name 4-Fluoro-2-methyl-6-nitrophenol
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Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-30-8
Record name 4-Fluoro-2-methyl-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methyl-6-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-3-methyl-2-hydroxy-nitrobenzene
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Chemical Reactivity and Transformation Mechanisms of 4 Fluoro 2 Methyl 6 Nitrophenol

Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Fluoro-2-methyl-6-nitrophenol is adorned with groups that have competing and reinforcing electronic effects, influencing its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) influenced by Nitro and Fluoro Groups

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily due to the presence of a strong electron-withdrawing nitro group and a good leaving group, fluoride, positioned para to each other. The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org

First, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted during this stage. The presence of the strongly electron-attracting nitro group is crucial as it stabilizes the negative charge of this intermediate through delocalization, particularly when the charge can be placed on the oxygen atoms of the nitro group. libretexts.org

In the second step, the leaving group (fluoride ion) is eliminated, which restores the aromaticity of the ring and results in the substituted product. libretexts.org The high electronegativity of fluorine makes it an effective leaving group in SNAr reactions on polyfluoroarenes. nih.gov Given that the nitro group is para to the fluorine atom, it provides maximal stabilization for the anionic intermediate, making this position highly activated for nucleophilic attack compared to a meta-position. libretexts.org

For instance, the reaction of 4-bromonitrobenzene with methoxide (B1231860) proceeds because the nitro group can stabilize the intermediate anion. libretexts.org A similar reactivity pattern is expected for this compound, where a suitable nucleophile (e.g., an alkoxide or an amine) would displace the fluoride.

Electrophilic Aromatic Substitution (EAS) Directing Effects

In electrophilic aromatic substitution (EAS), the substituents already on the benzene ring determine the position of the incoming electrophile. The directing effects of the groups on this compound are summarized below.

SubstituentPositionTypeDirecting Effect
-OH C1Strongly ActivatingOrtho, Para
-CH₃ C2Weakly ActivatingOrtho, Para
-F C4Weakly Deactivating (Inductive) / Activating (Resonance)Ortho, Para
-NO₂ C6Strongly DeactivatingMeta

Activating vs. Deactivating Groups: The hydroxyl (-OH) group is the most powerful activating group on the ring. libretexts.org Activating groups increase the rate of reaction and generally dominate over deactivating groups in directing the substitution. masterorganicchemistry.com The methyl (-CH₃) group is also activating. Conversely, the nitro (-NO₂) group is strongly deactivating, and the fluoro (-F) group is considered a deactivating group, although it directs ortho/para. libretexts.orgwikipedia.org

Directing Influence: The potent ortho, para-directing ability of the hydroxyl group will be the primary determinant of the substitution site. The positions ortho to the -OH are C2 (occupied by methyl) and C6 (occupied by nitro). The position para to the -OH is C4 (occupied by fluorine). Therefore, direct substitution at these positions is blocked.

Available Positions: The only available positions for an incoming electrophile are C3 and C5.

Position C5: This position is ortho to the fluoro group and meta to the methyl and nitro groups. Crucially, it is para to the strongly activating hydroxyl group, but this position is blocked by the fluorine. The most influential directing effect comes from the hydroxyl group. However, since its ortho and para positions are occupied, we must consider the next most favorable positions.

Position C3: This position is ortho to the methyl group, ortho to the fluorine, meta to the hydroxyl group, and meta to the nitro group.

Position C5: This position is meta to the hydroxyl and methyl groups, and ortho to the fluorine and meta to the nitro group.

Considering the powerful activating nature of the hydroxyl group and the directing effects of all substituents, the most likely position for electrophilic attack would be C5, which is ortho to the fluoro group and meta to the other groups, but this logic is complex. A more dominant factor is that the strongest activating group dictates the position. The -OH group directs ortho/para. Since these positions (C2, C4, C6) are blocked, the reactivity towards EAS is significantly reduced. However, if a reaction were to occur, it would be influenced by the combined electronic and steric landscape. The position C5 is sterically less hindered than C3 (which is between two substituents). The directing effects of the substituents are a result of their ability to stabilize the carbocation intermediate (the sigma complex). The ortho and para intermediates are often more stabilized by electron-donating groups. libretexts.org

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site, participating in both acid-base and substitution reactions.

Acylation and Alkylation Reactions

The hydroxyl group of this compound can undergo reactions typical of phenols, such as acylation and alkylation, to form the corresponding esters and ethers.

Acylation: This reaction involves treating the phenol (B47542) with an acylating agent like an acid chloride or an acid anhydride, usually in the presence of a base (e.g., pyridine (B92270) or sodium hydroxide). The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent. This is a common strategy in the synthesis of natural products and their analogues. rsc.org

Alkylation: The most common method for alkylating a phenol is the Williamson ether synthesis. The phenol is first treated with a strong base (like sodium hydride or sodium hydroxide) to generate the phenoxide ion. This is followed by the addition of an alkyl halide (e.g., methyl iodide or ethyl bromide). The phenoxide ion acts as a nucleophile and displaces the halide from the alkylating agent in an Sₙ2 reaction.

Hydrogen Bonding Interactions and their Influence on Reactivity

The arrangement of substituents in this compound allows for significant hydrogen bonding.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected to form between the phenolic hydroxyl group (-OH) at C1 and the adjacent nitro group (-NO₂) at C6. Similar intramolecular hydrogen bonding is observed in related structures like 2-fluoro-4-nitrophenol. researchgate.net This interaction forms a stable six-membered ring, which can significantly influence the molecule's properties. It increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion. It can also sterically hinder reactions that directly involve the hydroxyl group.

Intermolecular Hydrogen Bonding: While intramolecular hydrogen bonding is likely dominant, intermolecular hydrogen bonds can also occur between molecules, where the hydroxyl group of one molecule acts as a hydrogen bond donor and the nitro or fluoro group of another acts as an acceptor. researchgate.netresearchgate.net

The strength of these hydrogen bonds is a critical factor in determining physical properties like boiling point and solubility, as well as influencing the molecule's reactivity in solution. researchgate.net

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction. The reduction of an aromatic nitro group is a fundamental reaction in organic synthesis, often used to produce anilines. youtube.com

Common methods for reducing the nitro group of this compound to an amino group (-NH₂) include:

Catalytic Hydrogenation: This involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com

These reactions would convert this compound into 6-Amino-4-fluoro-2-methylphenol, a highly functionalized aniline (B41778) derivative that could serve as a precursor for further synthetic modifications.

Reduction Reactions of Nitroarenes

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds. wikipedia.org For aryl nitro compounds, this reduction is a common industrial process and can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents. wikipedia.org

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is a widely used and often preferred method for nitro reductions. commonorganicchemistry.com

Metal-Based Reductions: Iron in acidic media, tin(II) chloride, and zinc metal are also effective for this transformation. wikipedia.orgcommonorganicchemistry.com Sodium sulfide (B99878) can be used for selective reduction of one nitro group in the presence of others. wikipedia.org

The substituents on the aromatic ring can influence the rate of reduction. Electron-donating groups tend to decrease the reduction rate, while electron-withdrawing groups can increase it. orientjchem.org In a study on the reduction of various nitroarenes, p-nitrophenol was reduced at a higher rate than o-nitrophenol and other substituted nitroanilines. orientjchem.org

While specific studies on the reduction of this compound are not abundant, the general principles of nitroarene reduction apply. The presence of the electron-donating methyl group and the electron-withdrawing fluoro and nitro groups, along with the hydroxyl group, will collectively influence the reaction kinetics. The reduction of a related compound, 2-fluoro-6-nitrophenol, to 2-amino-6-fluorophenol (B142537) has been successfully achieved using 10% palladium on activated carbon with hydrogen in methanol, resulting in an 87% yield. chemicalbook.com

Impact on Aromatic Ring Activation/Deactivation

The substituents on the benzene ring of this compound have a significant impact on the reactivity of the aromatic ring towards electrophilic substitution. lumenlearning.com These effects are a combination of inductive and resonance effects. libretexts.org

Activating Groups: These groups increase the rate of reaction compared to benzene by donating electron density to the ring. lumenlearning.commasterorganicchemistry.com

-OH (Hydroxyl): The hydroxyl group is a strong activating group. libretexts.org While it has an electron-withdrawing inductive effect due to the electronegativity of oxygen, its electron-donating resonance effect, where a lone pair of electrons from the oxygen is delocalized into the ring, is much stronger. libretexts.orgmasterorganicchemistry.com This makes the ring significantly more reactive than benzene. libretexts.org

-CH₃ (Methyl): Alkyl groups like methyl are activating groups that donate electrons through an inductive effect (hyperconjugation). libretexts.org

Deactivating Groups: These groups decrease the rate of reaction compared to benzene by withdrawing electron density from the ring. lumenlearning.com

-NO₂ (Nitro): The nitro group is a strong deactivating group due to both its strong electron-withdrawing inductive and resonance effects. libretexts.orgquora.com

-F (Fluoro): Halogens are generally considered deactivating groups. masterorganicchemistry.com They have an electron-withdrawing inductive effect due to their high electronegativity, which outweighs their electron-donating resonance effect. libretexts.orgmasterorganicchemistry.com

Table 1: Influence of Substituents on Aromatic Ring Reactivity

SubstituentEffect on ReactivityPrimary Mechanism
-OH ActivatingStrong resonance donation
-CH₃ ActivatingInductive donation
-NO₂ DeactivatingStrong inductive and resonance withdrawal
-F DeactivatingStrong inductive withdrawal

Stability and Degradation Pathways

The stability of this compound and its breakdown under various conditions are critical for understanding its environmental fate.

Thermal Degradation Mechanisms

Thermal decomposition involves the breakdown of a substance using heat. youtube.comyoutube.com For nitrophenols, thermal instability can be a significant hazard. acs.org The decomposition of nitrophenols can be autocatalytic and exothermic. acs.org The presence of other substances, such as sodium hydroxide, can lower the decomposition temperature of related nitroaromatic compounds by catalyzing the decomposition process. nih.gov For instance, the thermal decomposition of 1-nitroso-2-naphthol (B91326) is altered in the presence of sodium hydroxide, leading to the formation of sodium nitrophenol, which then decomposes into aliphatic nitro compounds. nih.gov While specific studies on the thermal degradation of this compound are limited, the general principles suggest that it would likely decompose at elevated temperatures, with the potential for complex reaction pathways influenced by its substituents.

Photodegradation Processes

Photodegradation is the breakdown of molecules by light. Recent research has highlighted the importance of visible light in the photochemical transformation of nitrophenols on particulate surfaces in the atmosphere. nih.gov A study on 4-nitrophenol (B140041) (4NP) revealed that nonradical species, specifically singlet oxygen (¹O₂), play a dominant role in its photolysis under visible light. nih.gov This process can lead to the cleavage of the C-N and O-H bonds, generating species like HONO and p-benzoquinone. nih.gov The decomposition of HONO can then produce NO and hydroxyl radicals, contributing to atmospheric chemistry. nih.gov The presence of ferric ions has also been shown to induce the efficient decomposition and defluorination of related fluorinated compounds under UV irradiation. nih.gov The photochemical decomposition of tristrifluoromethylhydroxylamine involves the initial cleavage of the N-O bond. rsc.org Given these findings, it is plausible that this compound undergoes photodegradation through similar mechanisms, especially in the presence of atmospheric particulates and sunlight.

Biotransformation and Biodegradation Studies

The microbial breakdown of nitrophenols is a key area of research for environmental remediation. researchgate.netjebas.org These compounds are often considered xenobiotic and can be toxic and recalcitrant in the environment. researchgate.netjebas.org

Several bacterial species have been identified that can degrade nitrophenols, often utilizing them as a source of carbon and nitrogen. iwaponline.comnih.gov Two primary degradation pathways for p-nitrophenol (PNP) have been elucidated in bacteria:

Hydroquinone (B1673460) Pathway: In this pathway, prevalent in Gram-negative bacteria like Pseudomonas and Burkholderia, PNP is converted to hydroquinone and then to maleylacetate (B1240894) before entering central metabolic pathways. iwaponline.comnih.gov

Hydroxyquinol Pathway: This pathway is more common in Gram-positive bacteria such as Bacillus and Arthrobacter. iwaponline.com It involves the conversion of PNP to 4-nitrocatechol (B145892) and then to 1,2,4-benzenetriol (B23740) (BT). nih.gov

The degradation of fluorinated aromatic compounds by microorganisms presents additional challenges due to the stability of the carbon-fluorine bond. nih.gov However, some fungal species have shown the ability to degrade fluorinated nitrophenols. For example, Caldariomyces fumago has been shown to degrade 5-fluoro-2-nitrophenol. mdpi.com While no bacterial species have been documented to degrade fluorinated nitrophenols, the potential for microbial degradation exists. mdpi.com

Several genera of bacteria are known for their ability to degrade nitrophenols, including:

Pseudomonas iwaponline.comnih.gov

Rhodococcus nih.govresearchgate.net

Arthrobacter iwaponline.comnih.gov

Bacillus researchgate.net

The degradation efficiency can be influenced by environmental conditions such as pH and temperature. nih.gov For instance, Pseudomonas putida has shown optimal degradation of PNP at a neutral pH and a temperature of 37°C. nih.gov

Table 2: Common Microbial Genera Involved in Nitrophenol Degradation

Microbial GenusKnown for Degrading
Pseudomonas Nitrophenols
Rhodococcus Nitrophenols
Arthrobacter Nitrophenols
Bacillus Nitrophenols
Caldariomyces Fluorinated nitrophenols
Environmental Fate and Persistence

The environmental fate and persistence of this compound are determined by a combination of its chemical structure and various environmental factors. As a substituted nitrophenolic compound, its behavior in the environment is influenced by the presence of the nitro group, a fluorine atom, and a methyl group on the aromatic ring. These functional groups dictate its susceptibility to biotic and abiotic degradation processes. Nitrophenolic compounds are recognized as priority pollutants and can be persistent in the environment. researchgate.nettaylorfrancis.com The nitro group, in particular, renders these compounds xenobiotic and often recalcitrant to degradation. researchgate.net

Upon release into the environment, this compound is expected to partition between water and soil. While specific data for this compound are scarce, the environmental pathways for nitrophenols in general involve biodegradation and photodegradation. cdc.gov

Biodegradation: Microbial degradation is a primary pathway for the removal of nitrophenols from soil and water. researchgate.netcdc.gov However, the rate and extent of biodegradation can be highly variable. The presence of the nitro group makes the aromatic ring electron-deficient and less susceptible to electrophilic attack by microbial oxygenases. researchgate.net Studies on related compounds show that microorganisms, particularly bacteria, have evolved specific enzymatic pathways to break down nitrophenols. researchgate.netnih.gov For instance, some bacteria can degrade p-nitrophenol via pathways involving intermediates like hydroquinone or 1,2,4-benzenetriol. nih.govfrontiersin.org

Abiotic Degradation: In aquatic environments, photolysis is an important degradation process for nitrophenols, especially in near-surface waters where sunlight penetration is maximal. cdc.gov The atmospheric half-lives for general nitrophenols are estimated to be between 3 and 18 days. cdc.gov In water, the photolysis half-life can range from one to eight days in freshwater, but this can extend significantly in seawater. cdc.gov Photocatalytic degradation, often using semiconductor materials like titanium dioxide (TiO2), has also been demonstrated as an effective method for breaking down 4-nitrophenol in water treatment scenarios. frontiersin.orgrsc.orgnih.gov

Persistence in Soil and Water: In soil, biodegradation is considered the most significant fate process for nitrophenols. cdc.gov The persistence is highly dependent on local conditions such as soil type, temperature, pH, and the presence of adapted microorganisms. For 4-nitrophenol, the half-life in top-soil under aerobic conditions can be as short as one to three days, but this increases to around 14 days under anaerobic conditions. cdc.gov In subsoils, where microbial activity is lower, the half-life can extend to 40 days or more. cdc.gov Chlorinated nitrophenolic byproducts have been shown to be more recalcitrant than their parent compounds, suggesting that the halogenated nature of this compound could contribute to its persistence. nih.gov Given its structure, the compound may exhibit moderate mobility in soil and groundwater, with a potential for accumulation if degradation rates are slow. nih.gov

The following table summarizes environmental persistence data for closely related nitrophenolic compounds, providing a comparative context for the expected environmental fate of this compound.

Spectroscopic and Computational Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and public online resources, detailed spectroscopic and computational characterization data for the chemical compound This compound (CAS No. 1588441-30-8) is not available in the public domain.

Efforts to locate experimental or computationally derived data for the specific analyses requested—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—were unsuccessful. The required information for the sections and subsections below could not be obtained:

Spectroscopic and Computational Characterization of 4 Fluoro 2 Methyl 6 Nitrophenol

Advanced Spectroscopic Techniques for Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Analysis:No experimental IR or Raman spectra with corresponding vibrational mode assignments have been published.

While data exists for structurally related isomers such as 4-fluoro-2-nitrophenol (B1295195) and 2-methyl-4-nitrophenol, the strict requirement to focus solely on 4-Fluoro-2-methyl-6-nitrophenol prevents the use of this information as a substitute. The unique substitution pattern of the target compound means its spectroscopic data would be distinct from its isomers.

Consequently, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Hydrogen Bonding Signatures in IR Spectra

The infrared (IR) spectrum of this compound is expected to be dominated by the vibrational modes of its functional groups, with intramolecular hydrogen bonding playing a critical role. The ortho-positioning of the hydroxyl (-OH) and nitro (-NO₂) groups facilitates the formation of a strong intramolecular hydrogen bond (O-H···O-N).

This interaction is predicted to have a profound effect on the O-H stretching vibration. Instead of a sharp band around 3600 cm⁻¹, a significantly broadened and red-shifted band is anticipated, likely appearing in the 3200-2500 cm⁻¹ region. This feature is a classic signature for intramolecularly hydrogen-bonded phenols.

Other key vibrational signatures would include:

Aromatic C-H Stretching: Weak to medium bands expected above 3000 cm⁻¹.

NO₂ Stretching: Two strong bands corresponding to the asymmetric (νas) and symmetric (νs) stretching of the nitro group, typically found near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The conjugation with the ring and the intramolecular hydrogen bond can influence their exact positions.

C=C Aromatic Stretching: Several bands of varying intensity in the 1600-1450 cm⁻¹ region.

In-plane O-H Bending: A band expected around 1410-1310 cm⁻¹.

C-F Stretching: A strong band is anticipated in the 1250-1000 cm⁻¹ range, characteristic of an aryl-fluoride bond.

Table 1: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch3200 - 2500Broad, MediumBroadened due to strong intramolecular H-bonding.
Aromatic C-H Stretch>3000Weak to Medium
NO₂ Asymmetric Stretch~1530StrongPosition influenced by H-bonding and conjugation.
Aromatic C=C Stretch1600 - 1450Medium to StrongMultiple bands expected.
NO₂ Symmetric Stretch~1340Strong
C-F Stretch1250 - 1000StrongCharacteristic of aryl-fluoride bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of this compound is governed by the π-electron system of the nitrated aromatic ring.

Electronic Absorption Properties

The molecule contains multiple chromophores, primarily the nitro-substituted benzene (B151609) ring, which are expected to give rise to characteristic absorption bands. The electronic transitions are typically of π→π* and n→π* types. Based on studies of similar nitrophenols, this compound is expected to show strong absorption in the UV region. nih.govdocbrown.info

A key characteristic of nitrophenols is the pH-dependent nature of their UV-Vis spectra. researchgate.net

In neutral or acidic solution: The compound exists in its protonated form. It is expected to be pale yellow, with an absorption maximum (λ_max) around 320-350 nm. docbrown.info

In basic solution: The phenolic proton is removed to form the 4-fluoro-2-methyl-6-nitrophenolate anion. This increases the electron-donating ability of the oxygen and extends the conjugation, resulting in a significant bathochromic (red) shift of the λ_max to approximately 400 nm. researchgate.netresearchgate.net This shift is accompanied by an increase in absorption intensity (hyperchromic effect) and a color change to a more intense yellow.

Solvatochromic Effects

Solvatochromism describes the shift in the position of UV-Vis absorption bands upon a change in solvent polarity. nih.gov For nitrophenol derivatives, this behavior is well-documented. researchgate.netacs.org The phenolate (B1203915) form of this compound is expected to exhibit negative solvatochromism. In hydrogen-bond donating (HBD) solvents like water or ethanol, the solvent molecules can form hydrogen bonds with the phenolate oxygen, stabilizing the ground state more than the excited state. This increases the energy required for electronic transition, leading to a hypsochromic (blue) shift in the absorption maximum compared to its position in non-HBD solvents. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure through fragmentation analysis. The nominal molecular weight of this compound is 171 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) is expected at a mass-to-charge ratio (m/z) of 171. The fragmentation of nitroaromatic compounds is well-characterized and predictable. libretexts.orgwhitman.eduyoutube.com Key fragmentation pathways for this compound would likely include:

Loss of a nitro group: A peak at m/z 125 ([M - NO₂]⁺) resulting from the cleavage of the C-N bond.

Loss of nitric oxide: A peak at m/z 141 ([M - NO]⁺), often followed by the loss of carbon monoxide to give a fragment at m/z 113 ([M - NO - CO]⁺). This is a common rearrangement for ortho-nitrophenols.

Loss of a methyl radical: A fragment at m/z 156 ([M - CH₃]⁺).

Loss of hydrogen fluoride: A peak at m/z 151 ([M - HF]⁺), a characteristic fragmentation for many organofluorine compounds. whitman.edu

Loss of a hydroxyl radical: A peak at m/z 154 ([M - OH]⁺).

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/zIdentityNotes
171[C₇H₆FNO₃]⁺•Molecular Ion ([M]⁺•)
156[M - CH₃]⁺Loss of methyl radical
154[M - OH]⁺Loss of hydroxyl radical
151[M - HF]⁺Loss of hydrogen fluoride
141[M - NO]⁺Loss of nitric oxide
125[M - NO₂]⁺Loss of nitro group
113[M - NO - CO]⁺Subsequent loss of carbon monoxide

X-ray Crystallography for Solid-State Structure Determination

A definitive crystal structure for this compound from X-ray diffraction analysis is not publicly documented. However, based on crystallographic studies of analogous compounds like 2-methyl-4-nitrophenol, key structural features can be predicted. researchgate.net

The molecule is expected to be nearly planar due to the sp² hybridization of the benzene ring atoms. researchgate.net The intramolecular hydrogen bond between the ortho -OH and -NO₂ groups would be a defining feature, locking the groups into a coplanar orientation with the ring to form a stable six-membered pseudo-ring.

In the solid state, molecules would likely be linked by intermolecular forces to form a stable crystal lattice. Potential interactions include:

Intermolecular Hydrogen Bonding: While a strong intramolecular hydrogen bond exists, weaker intermolecular O-H···O or C-H···O interactions involving the nitro group oxygen atoms of adjacent molecules could occur. researchgate.net

π-π Stacking: The planar aromatic rings may stack on top of each other, contributing to crystal stability.

Table 3: Hypothetical Crystallographic Data Based on Analogue (2-Methyl-4-nitrophenol)

ParameterExpected Value/TypeNote
Crystal SystemMonoclinicBased on 2-methyl-4-nitrophenol. researchgate.net
Space GroupP2₁/nBased on 2-methyl-4-nitrophenol. researchgate.net
Key InteractionsIntramolecular O-H···OStrong, defining feature.
Intermolecular C-H···OLikely present. researchgate.net
π-π StackingPossible due to aromatic nature.

Quantum Chemical and Computational Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for characterizing molecules where experimental data is scarce. nsf.gov Computational studies on this compound would provide deep insights into its structure and properties.

Such studies can be used to:

Determine Molecular Geometry: Calculate the optimized ground-state geometry, confirming bond lengths, bond angles, and the planarity of the molecule.

Simulate Vibrational Spectra: Compute harmonic vibrational frequencies to predict the IR spectrum. This allows for the assignment of experimental bands and a quantitative analysis of the effects of hydrogen bonding.

Analyze Electronic Properties: Calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is crucial for understanding the electronic transitions observed in UV-Vis spectroscopy. acs.org

Predict Spectroscopic Data: Time-dependent DFT (TD-DFT) calculations can simulate the UV-Vis absorption spectrum, predicting λ_max values and oscillator strengths for electronic transitions, and helping to understand solvatochromic effects. nih.govnsf.gov

Investigate Reaction Mechanisms: Computational models can map potential energy surfaces to explore photochemical pathways or other reactions, as has been done for related nitrophenols. rsc.org

These computational approaches provide a powerful framework for predicting and corroborating the spectroscopic signatures discussed in the preceding sections, offering a comprehensive characterization of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. mdpi.comnih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, are widely used to predict molecular geometries, vibrational frequencies, and various electronic and thermodynamic properties with a good balance of accuracy and computational cost. researchgate.netjetir.org

The first step in the computational analysis of a molecule like this compound is the optimization of its geometry to find the most stable arrangement of its atoms in three-dimensional space. This process involves finding the minimum energy structure on the potential energy surface. For substituted phenols, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netjetir.org In many substituted phenols, the benzene ring may exhibit slight distortions from a perfect hexagon due to the electronic effects of the substituents. jetir.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond/Angle Value (Å/°)
Bond Length C-F Data not available
C-O(H) Data not available
C-N Data not available
O-H Data not available
C-C (ring) Data not available
Bond Angle C-C-F Data not available
C-C-O Data not available
C-C-N Data not available

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. angelpharmatech.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) is another valuable tool for analyzing electronic structure. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). angelpharmatech.comresearchgate.net

For this compound, a DFT calculation would provide the energies of the HOMO and LUMO, as well as the MEP map. However, specific calculated values for this compound are not available in the reviewed literature.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. cymitquimica.comjetir.org By analyzing the vibrational modes, specific functional groups and their movements can be identified. Theoretical frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental spectra. ijaemr.com The Potential Energy Distribution (PED) analysis is also used to assign the calculated vibrational frequencies to specific molecular motions. jetir.org

A computational study of this compound would yield a set of predicted vibrational frequencies and their corresponding IR intensities and Raman activities. While no such specific data has been found in the literature for this exact molecule, a hypothetical table of prominent vibrational modes is presented below.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H stretch Data not available
C-H stretch (aromatic) Data not available
C-H stretch (methyl) Data not available
N-O stretch (asymmetric) Data not available
N-O stretch (symmetric) Data not available
C-F stretch Data not available
C-O stretch Data not available

DFT can also be used to calculate various thermodynamic properties of a molecule at a given temperature, such as enthalpy, entropy, and Gibbs free energy. researchgate.net These calculations are derived from the vibrational analysis and are important for understanding the stability and reactivity of the molecule under different conditions. For instance, the bond dissociation enthalpy (BDE) of the O-H bond in phenols is a key parameter in assessing their antioxidant activity. explorationpub.com

Although specific thermodynamic data for this compound are not available in the surveyed literature, a DFT study would typically provide the following parameters.

Table 4: Hypothetical Calculated Thermodynamic Properties of this compound

Property Value
Enthalpy (H) Data not available
Entropy (S) Data not available
Gibbs Free Energy (G) Data not available

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with other molecules, like solvents. nih.govrsc.org For phenolic compounds, MD simulations can be employed to study their behavior in different environments, such as their adsorption on surfaces or their interactions in aqueous solutions. rsc.orgnih.gov

Currently, there are no specific molecular dynamics simulation studies available in the public domain that focus on this compound. Such a study could, for example, investigate its aggregation behavior or its interaction with biological membranes.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. capes.gov.br For substituted phenols, the chemical shifts of the aromatic protons and carbons are sensitive to the nature and position of the substituents. cdnsciencepub.comdocbrown.info

IR Spectroscopy: As mentioned in section 4.2.1.3, DFT calculations can predict the vibrational frequencies and intensities that constitute an infrared (IR) spectrum. cymitquimica.comjetir.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions of a molecule, which correspond to the absorption bands in its ultraviolet-visible (UV-Vis) spectrum. nih.gov The predicted wavelengths of maximum absorption (λ_max) can be compared with experimental measurements to understand the electronic structure and chromophores within the molecule.

Specific predicted spectroscopic data for this compound are not available in the reviewed literature. A comprehensive computational study would provide detailed predictions for its ¹H and ¹³C NMR chemical shifts, a full IR spectrum with assignments, and the λ_max values for its electronic transitions.

Table 5: All Compound Names Mentioned in the Article

Compound Name
This compound
Phenol (B47542)

Non-linear Optical (NLO) Properties

Extensive searches for experimental or computational data regarding the non-linear optical (NLO) properties of the specific compound this compound have not yielded any dedicated research findings or data tables. Scientific literature to date does not appear to contain studies focusing on the hyperpolarizability or other NLO characteristics of this molecule.

While research into the NLO properties of related nitrophenol derivatives exists, providing insights into the effects of nitro and other substituent groups on molecular hyperpolarizability, no such analysis has been published for this compound itself. Computational studies, which are pivotal for predicting the NLO response of novel materials, have been conducted on a variety of organic molecules, including other nitrophenols. These studies often employ methods like Density Functional Theory (DFT) to calculate parameters such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). However, the specific arrangement of the fluoro, methyl, and nitro groups on the phenol ring in this compound has not been the subject of such a computational investigation in the available literature.

Therefore, a detailed discussion and presentation of data tables for the NLO properties of this compound is not possible at this time due to the absence of published research on this particular compound.

Derivatization and Functionalization of 4 Fluoro 2 Methyl 6 Nitrophenol

Synthesis of Phenolic Ethers and Esters

The acidic proton of the hydroxyl group in 4-fluoro-2-methyl-6-nitrophenol can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide is a key intermediate for the synthesis of phenolic ethers and esters.

Phenolic Ethers: The formation of ethers is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the deprotonation of the phenol (B47542) with a strong base, such as sodium hydride (NaH), to form the sodium phenoxide. youtube.com This is followed by the reaction with a primary alkyl halide, like methyl iodide or ethyl bromide, to yield the corresponding ether. For example, the reaction with methyl iodide would produce 4-fluoro-1-methoxy-2-methyl-6-nitrobenzene. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

Phenolic Esters: Esterification of the phenolic hydroxyl group can be accomplished through several methods. The direct Fischer esterification with a carboxylic acid is generally not efficient for phenols. A more common approach is to use a more reactive acylating agent, such as an acyl chloride or a carboxylic acid anhydride, in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the acidic byproduct (e.g., HCl) and catalyzes the reaction. This method allows for the synthesis of a wide variety of ester derivatives.

Table 1: Common Reactions for Ether and Ester Synthesis

Derivative TypeReaction NameTypical ReagentsGeneral Product
EtherWilliamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I, CH₃CH₂Br)4-Fluoro-2-methyl-6-nitroalkoxybenzene
EsterAcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O) with a base (e.g., Pyridine)4-Fluoro-2-methyl-6-nitrophenyl alkanoate

Modifications at the Aromatic Ring

The substituents already present on the benzene (B151609) ring dictate the position of further electrophilic aromatic substitution reactions. The hydroxyl, methyl, and fluorine groups are activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing.

Electrophilic halogenation, such as bromination or chlorination, is expected to occur at the positions activated by the hydroxyl, methyl, and fluoro groups and not deactivated by the nitro group. The most likely positions for substitution are C3 and C5, which are ortho or para to the activating groups. For instance, bromination of the related compound 4-fluoro-2-nitrotoluene has been achieved using N-Bromosuccinimide (NBS) in a mixture of trifluoroacetic acid and sulfuric acid, yielding the brominated product in high yield. chemicalbook.com A similar approach applied to this compound would likely lead to the introduction of a bromine atom at the C3 position, yielding 3-bromo-4-fluoro-2-methyl-6-nitrophenol.

The introduction of a second nitro group onto the aromatic ring of this compound via electrophilic nitration is generally not feasible under standard conditions. The existing nitro group is a powerful deactivating group, which significantly reduces the nucleophilicity of the aromatic ring, making it resistant to further electrophilic attack. Such reactions would require harsh conditions that could lead to oxidation and degradation of the starting material.

Reactions involving the Nitro Group for Amine or Other Functional Group Formation

The nitro group is a versatile functional group that can be readily transformed, most commonly into an amino group. This reduction opens up a vast area of subsequent derivatization chemistry.

The reduction of the nitro group in this compound yields 6-amino-4-fluoro-2-methylphenol. sigmaaldrich.com This transformation is a crucial step in the synthesis of more complex molecules and can be achieved using a variety of reducing agents. The choice of reagent can depend on the presence of other functional groups and the desired selectivity. Common methods include catalytic hydrogenation and metal-acid reductions. chemicalbook.com

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemTypical ConditionsNotes
H₂ gas, Palladium on Carbon (Pd/C)Methanol or Ethanol solvent, room temperature and pressureA clean and efficient method, widely used in industry. synquestlabs.com
Iron (Fe) powder, Hydrochloric Acid (HCl) or Acetic AcidReflux in aqueous ethanolAn inexpensive and classical method.
Tin (Sn) or Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl)Concentrated HCl, often with heatingA traditional and effective method.
Sodium Dithionite (Na₂S₂O₄)Aqueous or aqueous/organic mixture, often with a baseA milder reducing agent, can sometimes offer different selectivity.

Once formed, the amino group of 6-amino-4-fluoro-2-methylphenol can undergo further reactions. For example, it can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. patsnap.com This diazonium intermediate can then be subjected to Sandmeyer or related reactions to introduce a wide variety of other functional groups, including halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups.

Application of Derivatization in Advanced Material Synthesis

The derivatives of this compound are valuable intermediates in the synthesis of advanced materials, particularly in the fields of pharmaceuticals and medicinal chemistry. The strategic functionalization of this core structure allows for the construction of complex molecules with specific biological activities.

For example, the amine derivative, 6-amino-4-fluoro-2-methylphenol, is a key building block for certain classes of fluoroquinolone antibiotics. mdpi.com These synthetic antibacterial agents rely on the precise arrangement of substituents on the quinolone core, and intermediates derived from functionalized phenols are crucial for their assembly.

Furthermore, derivatization can lead to compounds with potential applications in drug discovery. For instance, related benzimidazole structures, which can be synthesized from amino phenol derivatives, have been functionalized with boronate esters. nih.gov These boronate derivatives are used in Suzuki and other cross-coupling reactions, which are powerful tools for building the complex carbon skeletons of new drug candidates. The ability to introduce fluorine, a nitro (or amino) group, and a methyl group onto a phenolic core provides a versatile platform for creating libraries of compounds for biological screening.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation, identification, and quantification of 4-Fluoro-2-methyl-6-nitrophenol. These techniques offer high resolution and sensitivity, allowing for the analysis of complex mixtures.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like nitrophenols. researchgate.net For the analysis of this compound, GC coupled with a flame ionization detector (FID) or an electron capture detector (ECD) can be utilized. However, for enhanced selectivity and definitive identification, coupling GC with a mass spectrometer (MS) is the preferred approach.

Underivatized nitrophenols can sometimes exhibit poor chromatographic behavior due to interactions with active sites in the GC system. researchgate.net Derivatization to more volatile and less polar compounds can improve peak shape and sensitivity. While direct analysis of this compound is feasible, derivatization might be necessary for trace-level quantification.

A study on the determination of various nitrophenols in environmental samples utilized stir bar sorptive extraction (SBSE) followed by thermal desorption GC-MS, a technique also applicable to fluorinated nitrophenols. While specific operational parameters for this compound are not extensively documented in publicly available literature, a general GC-MS method for nitrophenols can be adapted.

Table 1: Illustrative GC-MS Parameters for Nitrophenol Analysis

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier GasHelium, constant flow
Inlet Temperature250 °C
Oven Program60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 50-350
Ion Source Temp.230 °C
Transfer Line Temp.280 °C

This table presents typical starting conditions for the analysis of nitrophenolic compounds and would require optimization for this compound.

High-performance liquid chromatography is well-suited for the analysis of polar and non-volatile compounds and is a common technique for the determination of nitrophenols. chromatographyonline.com For this compound, reversed-phase HPLC with a C18 or a monolithic column is a viable approach. chromatographyonline.com

Detection is typically achieved using a UV-Vis detector, as nitrophenols exhibit strong absorbance in the UV region. For more complex matrices and lower detection limits, coupling HPLC with a tandem mass spectrometer (LC-MS/MS) provides superior selectivity and sensitivity.

An isocratic HPLC method developed for the determination of phenol (B47542) and other nitrophenols in water samples can serve as a foundation for a method for this compound. chromatographyonline.com

Table 2: Exemplary HPLC Conditions for Nitrophenol Separation

ParameterCondition
HPLC System
ColumnC18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) or Monolithic RP-18e (150 mm x 4.6 mm) chromatographyonline.com
Mobile PhaseIsocratic mixture of acetonitrile and an acidic buffer (e.g., 50 mM acetate buffer, pH 5.0) chromatographyonline.com
Flow Rate1.0 - 3.0 mL/min chromatographyonline.com
Column Temperature40 - 45 °C chromatographyonline.com
Injection Volume20 µL chromatographyonline.com
Detector
TypeUV-Vis Diode Array Detector (DAD)
WavelengthSet at the maximum absorbance of this compound

These conditions are based on methods for similar nitrophenols and would necessitate optimization for the target analyte.

For LC-MS/MS analysis, an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in negative ion mode is typically effective for phenols. shimadzu.com

Spectroscopic Analytical Methods

Spectroscopic methods are invaluable for the structural elucidation and characterization of this compound.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of the closely related compound, 4-Fluoro-2-nitrophenol (B1295195), shows characteristic absorption bands that can be inferred for this compound. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (methyl)2850-2960
C=C stretch (aromatic)1450-1600
N-O stretch (nitro group)1500-1550 (asymmetric) and 1300-1350 (symmetric)
C-F stretch1000-1400
C-O stretch (phenol)1180-1260

UV-Visible spectroscopy is useful for quantitative analysis, with nitrophenols typically showing strong absorption in the UV range. The wavelength of maximum absorbance (λmax) would need to be determined experimentally for this compound in a suitable solvent.

Sample Preparation and Extraction Techniques

The choice of sample preparation and extraction technique is critical for achieving accurate and reliable results, as it aims to isolate the analyte from the matrix and concentrate it for analysis.

For water samples, solid-phase extraction (SPE) is a widely used technique for the preconcentration of nitrophenols. chromatographyonline.com Polymeric sorbents are often effective for trapping these compounds from aqueous solutions. chromatographyonline.com

For solid samples such as soil and sediment, more rigorous extraction methods are required. Ultrasonic extraction and microwave-assisted extraction (MAE) are common techniques used to extract nitrophenols from solid matrices.

A documented method for the related compound 4-fluoro-2-nitrophenol in soil involves microwave-assisted extraction, which could be adapted for this compound.

Method Validation and Performance Characteristics (LOD, LOQ, Linearity)

Validation of any analytical method is essential to ensure its suitability for the intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.

For chromatographic methods, the LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the detector response, with common values being 3 for LOD and 10 for LOQ. sepscience.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com

Linearity is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) close to 1 indicates a good linear relationship between the analyte concentration and the instrument response.

While specific validated method performance characteristics for this compound are not available in the reviewed literature, typical values for the analysis of nitrophenols by GC-MS and HPLC are presented below as a general guide.

Table 4: Typical Method Validation Parameters for Nitrophenol Analysis

ParameterGC-MSHPLC-UV
LOD 0.1 - 10 µg/L0.5 - 5 ng/mL chromatographyonline.com
LOQ 0.5 - 30 µg/L1.5 - 15 ng/mL chromatographyonline.com
Linearity (r²) > 0.99> 0.99 chromatographyonline.com
Recovery 70 - 120%90 - 112% chromatographyonline.com
Precision (RSD) < 15%< 15% chromatographyonline.com

These values are indicative and would need to be experimentally determined for a specific method developed for this compound.

Environmental Implications and Remediation Research

Occurrence and Distribution in the Environment

Substituted nitrophenols, a class of compounds including 4-Fluoro-2-methyl-6-nitrophenol, are not known to originate from natural sources. cdc.gov Their presence in the environment is primarily a consequence of human activity. These compounds are used as intermediates in the synthesis of a wide array of industrial products, such as dyes, pharmaceuticals, pesticides, and pigments. cdc.govresearchgate.net Environmental release can occur from manufacturing and processing facilities through effluents. cdc.gov Additionally, nitrophenols can form in the atmosphere from the photochemical reactions of aromatic compounds released from sources like vehicle exhaust. cdc.gov

Degradation and Transformation in Environmental Compartments

The persistence and transformation of this compound in the environment are dictated by both abiotic and biotic processes. The presence of nitro, fluoro, and methyl groups on the phenol (B47542) ring influences its chemical stability and susceptibility to degradation.

The primary abiotic degradation process for nitrophenols in the environment is photolysis. cdc.gov Nitrophenols absorb sunlight, particularly in the UV range, which can initiate their breakdown. rsc.orgrsc.org Studies on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) have shown that photolysis is a significant degradation pathway in both the atmosphere and in aqueous environments. rsc.orgrsc.orgnih.gov The process can lead to the formation of various intermediates, and in some cases, can be a source of atmospheric nitrous acid (HONO). rsc.orgrsc.org The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.gov In near-surface water where sunlight penetration is maximal, the photolytic half-life can range from one to eight days. cdc.gov

Hydrolysis is another potential abiotic degradation pathway in water. cdc.gov However, for many substituted phenols, biodegradation is often a more dominant process. cdc.gov The rate of these abiotic processes for this compound specifically has not been detailed in available research, but the behavior of analogous compounds suggests that photolysis would be a key environmental fate process.

Bioremediation, which utilizes microorganisms to break down pollutants, is considered a promising and environmentally sound approach for treating nitrophenol contamination. researchgate.netjebas.org Various bacterial strains have been identified that can degrade nitrophenols and their halogenated derivatives, often using them as a sole source of carbon, nitrogen, and energy. researchgate.net

While no studies have specifically reported on the microbial degradation of this compound, extensive research on structurally similar compounds provides insight into potential bioremediation agents. The ability of certain bacteria to degrade both halogenated and methylated phenols makes them strong candidates for the remediation of this compound.

Several bacterial genera have demonstrated the ability to degrade a range of nitrophenolic compounds:

Cupriavidus : Cupriavidus sp. strain CNP-8 has been shown to degrade various chlorinated nitrophenols, including 2-chloro-4-nitrophenol (B164951) and 2,6-dichloro-4-nitrophenol. nih.govnih.govresearchgate.netsemanticscholar.org This strain utilizes the compounds as its sole source of carbon, nitrogen, and energy, breaking them down via a hydroxyquinol pathway. nih.govresearchgate.net

Burkholderia : Burkholderia sp. strain SJ98 is notable for its ability to degrade para-nitrophenol (PNP), 2-chloro-4-nitrophenol (2C4NP), and 3-methyl-4-nitrophenol (B363926) (3M4NP). asm.orgnih.gov This demonstrates the capacity to handle both chlorinated and methylated nitrophenols, suggesting the same gene cluster is responsible for the degradation of both PNP and 2C4NP. asm.org

Rhodococcus : Species within this genus are well-known for their broad catabolic capabilities toward aromatic compounds. mdpi.com Rhodococcus sp. strain PN1 degrades 4-nitrophenol via a 4-nitrocatechol (B145892) pathway. nih.gov Other strains like Rhodococcus sp. 21391 show high efficiency in degrading PNP and can also metabolize other halogenated phenols. nih.govresearchgate.net

Stenotrophomonas : Stenotrophomonas sp. strain LZ-1 has been reported to completely degrade p-substituted phenols including 4-fluorophenol, which is highly relevant due to the presence of a fluorine substituent. oup.com

Pseudomonas and Arthrobacter : These genera are frequently cited for their ability to degrade phenolic compounds. nih.govnih.gov For instance, Pseudomonas sp. has been studied for the degradation of fluorinated alkanes, indicating an ability to break carbon-fluorine bonds. nsf.gov Anaerobic denitrifying strains related to Pseudomonas have also been isolated that can degrade 2-fluorobenzoate (B1215865) and 4-fluorobenzoate. nih.gov

Interactive Data Table: Microbial Strains with Potential for this compound Degradation

Microbial StrainDegraded Compound(s)Key FindingsCitations
Cupriavidus sp. CNP-82-chloro-4-nitrophenol (2C4NP), 2,6-dichloro-4-nitrophenolUtilizes as sole source of carbon, nitrogen, and energy. Degrades via hydroxyquinol pathway. nih.govresearchgate.netsemanticscholar.org
Burkholderia sp. SJ98para-nitrophenol (PNP), 2-chloro-4-nitrophenol, 3-methyl-4-nitrophenolDegrades chlorinated and methylated nitrophenols. A single gene cluster is involved. asm.orgnih.gov
Rhodococcus sp. 21391para-nitrophenol (PNP), various halogenated phenolsPossesses a two-component p-nitrophenol monooxygenase with broad substrate specificity. nih.govresearchgate.net
Stenotrophomonas sp. LZ-14-fluorophenol, 4-chlorophenol, p-nitrophenolDemonstrates degradation of a fluorinated phenol. oup.com
Pseudomonas sp.Fluorinated alkanes, fluorobenzoatesCapable of breaking carbon-fluorine bonds under certain conditions. nsf.govnih.gov

The efficiency of bioremediation is highly dependent on environmental parameters such as pH and temperature, which affect microbial growth and enzymatic activity. Optimizing these conditions is crucial for the successful application of bioremediation technologies.

Studies on nitrophenol-degrading bacteria have identified optimal conditions for their activity:

For Cupriavidus sp. strain CNP-8 , the degradation of 2-chloro-4-nitrophenol was most efficient at a temperature of 30°C and a pH of 7 . The strain demonstrated activity over a broad temperature range (20°C to 40°C) and pH range (5 to 10). nih.govresearchgate.net

For Stenotrophomonas sp. strain LZ-1 , the optimal conditions for p-nitrophenol degradation were found to be a temperature of 32°C and a more alkaline pH of 9.0 . Degradation was inhibited in acidic conditions (pH 4.0-6.5). oup.com

Interactive Data Table: Optimal Conditions for Bioremediation by Selected Strains

Microbial StrainTarget CompoundOptimal pHOptimal Temperature (°C)Effective pH RangeEffective Temperature Range (°C)Citations
Cupriavidus sp. CNP-82-chloro-4-nitrophenol7.0305.0 - 10.020 - 40 nih.govresearchgate.net
Stenotrophomonas sp. LZ-1p-nitrophenol9.0327.5 - 10.0>4 - <35 oup.com

Bioremediation Strategies

Monitoring and Assessment of Environmental Levels

The monitoring and assessment of this compound in environmental matrices like water and soil require sensitive and selective analytical methods. While specific methods for this exact compound are not detailed in the literature, standard methods for other nitrophenols are well-established and would be applicable.

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the analysis of nitrophenols in water samples. rsc.org Gas Chromatography (GC) combined with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) are also powerful tools for identifying and quantifying these compounds, particularly in complex matrices. jebas.org

Recent advancements include the development of electrochemical sensors, such as those using graphene oxide-TiO2 composites, for the highly sensitive detection of 4-nitrophenol. rsc.org For trace analysis in water, solid-phase microextraction (SPME) coupled with HPLC can be employed to pre-concentrate the analytes, achieving very low detection limits. rsc.org While systematic monitoring for this compound has not been reported, the frequent detection of related dihalogenated nitrophenols in drinking water highlights the importance of developing and applying robust analytical methods for this class of emerging contaminants. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-2-methyl-6-nitrophenol, and how do substituent positions influence reaction efficiency?

The synthesis typically involves nitration and fluorination steps. For structurally similar compounds like 4-Fluoro-2-nitrophenol, nitration of fluorophenol derivatives or selective fluorination of nitrophenol precursors is common. Substituent positions significantly affect reaction pathways; for example, steric hindrance from the methyl group at position 2 may require controlled nitration conditions (e.g., low-temperature mixed acid systems) to avoid over-nitration. Recrystallization using polar aprotic solvents (e.g., methanol/water mixtures) is recommended for purification .

Q. How can researchers validate the purity and structural integrity of this compound?

Combined analytical techniques are essential:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for quantifying nitroaromatic impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 187.02 for C₇H₅FNO₃⁻) .
  • NMR : ¹⁹F NMR to verify fluorine substitution patterns and ¹H NMR to confirm methyl group integration .

Q. What are the key physicochemical properties (e.g., melting point, solubility) critical for experimental design?

  • Melting Point : Structural analogs like 4-Fluoro-2-nitrophenol exhibit mp 75–77°C, suggesting similar thermal stability for the methyl-substituted derivative .
  • Solubility : Nitrophenols are typically soluble in polar organic solvents (e.g., methanol, DMSO) but poorly soluble in water. Solubility can be enhanced using co-solvents like acetone-water mixtures for kinetic studies .

Advanced Research Questions

Q. How do electronic effects of the fluorine and nitro groups influence the compound’s reactivity in nucleophilic substitution or redox reactions?

The electron-withdrawing nitro group activates the aromatic ring for electrophilic attack at specific positions, while the fluorine substituent directs reactivity through resonance and inductive effects. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity in reactions like Suzuki coupling or reduction of the nitro group to an amine . Experimental validation using cyclic voltammetry may reveal redox potentials influenced by the fluorine’s electronegativity .

Q. What strategies mitigate conflicting thermal stability data observed in fluorinated nitrophenol derivatives?

Discrepancies in thermal data (e.g., mp variations in analogs like 5-Fluoro-2-nitrophenol [34–37°C] vs. 4-Fluoro-2-nitrophenol [75–77°C]) highlight the need for standardized DSC protocols. Researchers should report heating rates (e.g., 5°C/min) and sample purity (≥98% by HPLC) to ensure reproducibility .

Q. How does this compound interact with environmental surfaces, and what are the implications for its persistence in indoor/outdoor settings?

Advanced surface chemistry techniques, such as microspectroscopic imaging (ATR-FTIR, ToF-SIMS), can track adsorption/desorption kinetics on materials like silica or cellulose. The methyl group may increase hydrophobicity, promoting adsorption on organic-rich surfaces, while the nitro group enhances photodegradation under UV light .

Q. What computational tools are recommended for predicting the compound’s environmental fate or toxicity?

  • QSAR Models : Predict biodegradation pathways using substituent descriptors (e.g., Hammett σ constants for nitro and fluorine groups) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to assess toxicity risks .

Data Contradictions and Resolution

  • Melting Point Variability : Differences in reported mp values for analogs (e.g., 5-Fluoro-2-nitrophenol vs. 4-Fluoro-2-nitrophenol) arise from positional isomerism and purity levels. Researchers should cross-reference synthesis protocols and analytical methods when comparing data .
  • Chromatographic Retention Times : Batch-to-batch retention time shifts in HPLC may occur due to column aging. Internal standards (e.g., 4-Nitrophenol) are advised for normalization .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions for fluorination steps to minimize hydrolysis.
  • Purification : Recrystallize with methanol/water (7:3 v/v) to remove unreacted precursors.
  • Characterization : Pair ¹H/¹³C NMR with ¹⁹F NMR for unambiguous structural confirmation .

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Feasible Synthetic Routes

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4-Fluoro-2-methyl-6-nitrophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.